SIS3

Description

What is SIS3 HCl?

A novel inhibitor of TGF-ss1/ALK-5 Phosphorylation of Smad3

This compound HCl is a novel inhibitor of Smad3. It inhibits TGFb and activin signaling by suppressing Smad3 phosphorylation but not the MAPK/p38 or ERK signaling pathways.

Biochemical/physiological effects of this compound

Sugar insensitive 3 promotes drug-induced apoptosis. It also hinders the function of the ABC transporter (ABCB1) and ABCG2. It reduces the expression of ABCB1 (and ABCG2) in cancerous cells and contributes to the development of chemotherapeutics.

This compound is a new inhibitor of TGF-1ALK-5 phosphorylation Smad3

Selective and potent inhibitor of Smad3. Selectively inhibits TGFbeta 1/ALK5-induced Smad3phosphorylation. TGF-beta 1 inhibits type I procollagen transcription at the transcriptional level via the Smad3 binding site. This compound does not affect Smad2, p38 MAPK, ERK, or PI-3kinase signaling.

Mechanism of action of this compound HCl

This compound hydrochloride inhibits the activity of TGF-b1 and is a targeted inhibitor of Smad3 phosphorylation. This compound hydrochloride suppresses type I collagen up-regulation.

This compound hydrochloride also inhibits the activation of Smad-responsive p3TP constructs. This compound Hydrochloride reduces DNA-binding of Smad3; pretreatment with this compound chloride decreases DNA-binding by 50%. This compound chloride can also affect the interaction between Smad3 and Smad4-infected patients. This compound hydrochloride also inhibits the interaction between Smad3 and Smad4.

Smad3 acts downstream of TGFb and activin receptors, thereby mediating their signaling. This compound inhibits Smad3 phosphorylation and thus inhibits TGF-b signaling and activin signaling, independent of MAPK, ERK, and PI3K pathways.

Uses of this compound HCl

This compound HCL, a selective and potent inhibitor of Smad3, inhibits transforming growth factor (TGF-b1)-induced phosphorylation and interaction of Smad3with Smad4. It inhibits TGFb1-induced myofibroblast differentiation in dermal fibroblasts and TGFb2-induced endothelial cell differentiation in iPSCs (1.2).

Sugar insensitive 3 (this compound) also was used in various cells as a smad3 inhibitor.

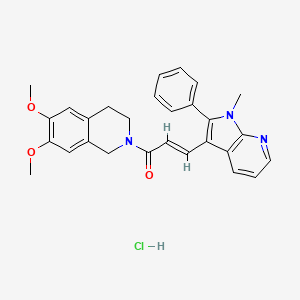

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3.ClH/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31;/h4-12,14,16-17H,13,15,18H2,1-3H3;1H/b12-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKIEBFIMCSCBB-CALJPSDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=C1N=CC=C2)/C=C/C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SIS3: A Technical Guide to the Selective Inhibition of Smad3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The TGF-β/Smad Signaling Pathway and the Role of Smad3

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of a wide array of cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is implicated in numerous pathologies, particularly fibrotic diseases and cancer.

TGF-β signaling is initiated when a ligand binds to a type II serine/threonine kinase receptor, which then recruits and phosphorylates a type I receptor (also known as ALK5).[1] The activated type I receptor subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These activated R-Smads form a complex with the common mediator Smad4, translocate into the nucleus, and act as transcription factors to regulate the expression of target genes.

While Smad2 and Smad3 are structurally similar and often co-activated, they can have distinct and even opposing functions. Notably, Smad3 is considered the primary mediator of the pro-fibrotic effects of TGF-β. Its overactivation is directly linked to excessive ECM deposition, the differentiation of fibroblasts into myofibroblasts, and tissue scarring. This makes the selective inhibition of Smad3 a compelling therapeutic strategy for combating fibrosis and other related disorders.

SIS3: A Selective Smad3 Inhibitor

This compound (Specific Inhibitor of Smad3) is a cell-permeable small molecule that selectively inhibits the TGF-β1-dependent phosphorylation of Smad3. It acts as a potent tool for dissecting the specific contributions of the Smad3 branch of the TGF-β pathway.

| Table 1: Chemical and Physical Properties of this compound | |

| Full Name | Specific Inhibitor of Smad3 |

| Compound Type | Pyrrolopyridine |

| Mechanism | Inhibits Smad3 phosphorylation |

| Selectivity | Does not affect the phosphorylation of Smad2 or other pathways like p38 MAPK, ERK, or PI3K signaling at effective concentrations. |

| Cell Permeability | Yes |

Mechanism of Action and Signaling Pathway

This compound specifically prevents the phosphorylation of Smad3 by the activated TGF-β type I receptor (ALK5). This blockade prevents the subsequent association of Smad3 with Smad4, thereby inhibiting the nuclear translocation of the complex and the transcription of Smad3-dependent genes.

Caption: TGF-β signaling pathway and the inhibitory action of this compound on Smad3 phosphorylation.

Quantitative Data

This compound has been characterized primarily through in vitro studies to determine its potency and efficacy.

| Table 2: Quantitative In Vitro Data for this compound | |

| Parameter | Value |

| IC₅₀ for Smad3 Phosphorylation | 3 µM[2][3] |

| Effective Concentration | 0.3 - 10 µM (for attenuating TGF-β1-induced Smad3 phosphorylation and interaction with Smad4 in cell culture) |

| In Vivo Dosage (Example) | 2 mg/kg/day (intraperitoneal injection in mice for studies on kidney fibrosis and sialadenitis) |

Experimental Protocols

This compound is a valuable tool for investigating Smad3-dependent cellular functions. Below are detailed methodologies for key experiments.

Protocol: Inhibition of TGF-β1-induced Smad3 Phosphorylation (Western Blot)

This protocol verifies the direct inhibitory effect of this compound on Smad3 phosphorylation in a cellular context.

-

Cell Culture and Treatment:

-

Plate cells (e.g., human dermal fibroblasts, NRK-49F) at an appropriate density and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-incubate cells with this compound (e.g., at 1, 3, or 10 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with recombinant human TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.

-

-

Protein Lysate Preparation:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[4]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[5]

-

Separate proteins on an 8-10% SDS-PAGE gel.[6]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-protein detection.[4]

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-Smad3 (Ser423/425).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the signal using an ECL (Enhanced Chemiluminescence) reagent.[6]

-

For loading controls, strip the membrane and re-probe for total Smad3 and a housekeeping protein (e.g., GAPDH, β-actin).

-

Protocol: Smad3-Dependent Transcriptional Reporter Assay (Luciferase Assay)

This assay measures the effect of this compound on the transcriptional activity mediated by the TGF-β/Smad pathway.

-

Cell Seeding and Transfection:

-

Seed cells (e.g., HaCaT, HEK293T) in a 24- or 96-well plate.[7]

-

After 24 hours, co-transfect the cells with a Smad-responsive luciferase reporter plasmid (e.g., p3TP-lux, which contains Smad-binding elements) and a control plasmid for normalization (e.g., a Renilla luciferase vector) using a suitable transfection reagent.[7][8]

-

-

Inhibitor and Ligand Treatment:

-

Allow 24 hours for plasmid expression.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 2 ng/mL) and incubate for an additional 18-24 hours.[9]

-

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Compare the normalized luciferase activity in this compound-treated samples to the TGF-β1-stimulated control to determine the extent of inhibition.

-

Experimental Workflow and Applications

This compound is widely used to investigate the role of Smad3 in various biological and pathological processes.

References

- 1. youtube.com [youtube.com]

- 2. abmole.com [abmole.com]

- 3. Sapphire North America [sapphire-usa.com]

- 4. youtube.com [youtube.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. youtube.com [youtube.com]

- 7. Luciferase Reporter Assays [bio-protocol.org]

- 8. addgene.org [addgene.org]

- 9. 2.2. Luciferase reporter assay [bio-protocol.org]

- 10. assaygenie.com [assaygenie.com]

The Role of SIS3 in the TGF-β Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) homeostasis.[1][2] Dysregulation of this pathway is a hallmark of numerous pathologies, most notably fibrotic diseases and cancer.[3][4] A key mediator of TGF-β signaling is the Smad family of intracellular proteins, with Smad3 playing a pivotal role in the transcriptional regulation of pro-fibrotic genes.[5] SIS3 (Specific Inhibitor of Smad3) has emerged as a valuable small molecule tool for dissecting the specific contributions of Smad3 to both normal physiology and disease pathogenesis. This technical guide provides an in-depth overview of the role of this compound in the TGF-β signaling pathway, its mechanism of action, and detailed protocols for its experimental application.

The TGF-β/Smad Signaling Pathway

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a serine/threonine kinase.[6][7] This binding event recruits and activates the type I receptor (TβRI), which in turn phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[2][7] Once phosphorylated, Smad2 and Smad3 form a heteromeric complex with the common mediator Smad4.[2][8] This complex then translocates to the nucleus, where it binds to Smad-binding elements (SBEs) in the promoter regions of target genes, thereby modulating their transcription.[3] Smad3 is particularly crucial for the expression of genes involved in fibrosis, such as those encoding collagens and other ECM components.[4]

References

- 1. Immunocytochemistry/Immunofluorescence protocol for Fibronectin Antibody (NBP1-91258): Novus Biologicals [novusbio.com]

- 2. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]

- 3. Indole-derived compound this compound targets a subset of activated Smad complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Specific inhibitor of Smad3 (this compound) alleviated submandibular gland fibrosis and dysfunction after dominant duct ligation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a specific inhibitor of Smad3 reverses ABCB1- and ABCG2-mediated multidrug resistance in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The Selective Smad3 Inhibitor SIS3: A Technical Guide for Osteoarthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage, synovial inflammation, and changes in the subchondral bone. A key signaling pathway implicated in the pathogenesis of OA is the Transforming Growth Factor-beta (TGF-β) pathway, and specifically, the downstream mediator Smad3. Dysregulation of TGF-β/Smad3 signaling contributes to chondrocyte apoptosis, extracellular matrix degradation, and inflammation. SIS3, a potent and selective small molecule inhibitor of Smad3 phosphorylation, has emerged as a critical tool for investigating the role of this pathway in OA and for exploring potential therapeutic interventions. This technical guide provides an in-depth overview of the applications of this compound in osteoarthritis research, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Mechanism of Action of this compound

This compound is a cell-permeable compound that specifically inhibits the TGF-β1-dependent phosphorylation of Smad3.[1] It acts by preventing the phosphorylation of the two serine residues in the C-terminal SSXS motif of Smad3, a crucial step for its activation and subsequent translocation to the nucleus to regulate gene expression. A key advantage of this compound is its selectivity for Smad3 over the closely related Smad2, allowing for the specific dissection of Smad3-mediated signaling events. The reported IC50 for Smad3 phosphorylation inhibition is 3 µM.[1]

The TGF-β/Smad3 Signaling Pathway in Osteoarthritis

The TGF-β signaling pathway plays a dual role in cartilage homeostasis. While it is essential for chondrocyte differentiation and matrix synthesis, its overactivation, particularly through the Smad3 branch, can lead to pathological changes seen in osteoarthritis.

References

The Selectivity of SIS3: A Deep Dive into its Preferential Inhibition of Smad3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in a variety of fibrotic diseases and cancer. The Smad proteins, particularly Smad2 and Smad3, are key intracellular mediators of the TGF-β signal. While structurally similar, Smad2 and Smad3 can have distinct and sometimes opposing functions. This has driven the development of specific inhibitors to dissect their individual roles. SIS3 (Specific Inhibitor of Smad3) has emerged as a valuable pharmacological tool for selectively targeting the Smad3 branch of the TGF-β pathway. This technical guide provides a comprehensive overview of the selectivity of this compound for Smad3 over Smad2 and other kinases, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Data Presentation: Quantitative Selectivity of this compound

This compound demonstrates a marked selectivity for the inhibition of Smad3 phosphorylation over Smad2. The available quantitative data, primarily from in vitro kinase assays, underscores this preference.

| Target | IC50 | Assay Type | Reference |

| Smad3 phosphorylation | 3 µM | In vitro kinase assay | [1][2][3] |

| Smad2 phosphorylation | Not significantly inhibited | Western Blot Analysis | [2] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the target's activity. A direct IC50 for Smad2 is not typically reported as significant inhibition is not observed at concentrations that effectively block Smad3.

Beyond the Smad family, preliminary studies suggest this compound does not significantly affect other major signaling kinases at concentrations where it potently inhibits Smad3.

| Kinase Pathway | Effect of this compound | Reference |

| p38 MAPK | No significant inhibition | [4] |

| ERK | No significant inhibition | [4] |

| PI3-Kinase | No significant inhibition | [4] |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by preventing the TGF-β type I receptor (ALK5)-mediated phosphorylation of Smad3. This phosphorylation is a critical step for the activation of Smad3, its subsequent heterocomplex formation with Smad4, and translocation to the nucleus to regulate target gene transcription.

Experimental Protocols

In Vitro TGF-β Receptor Kinase Assay for Smad3 Phosphorylation

This assay is designed to quantify the enzymatic activity of the TGF-β type I receptor (ALK5) and assess the inhibitory potential of this compound.

Materials:

-

Recombinant active TGF-β RI (ALK5) kinase

-

Recombinant Smad3 protein (substrate)

-

ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Phosphocellulose paper or 96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant Smad3 protein, and varying concentrations of this compound or DMSO (vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP (for radiometric assay) or just ATP (for ADP-Glo™ assay).

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

For Radiometric Assay: a. Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. b. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP. c. Measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature and measure luminescence.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Assay for Smad3 Phosphorylation via Western Blot

This method assesses the ability of this compound to inhibit TGF-β-induced Smad3 phosphorylation in a cellular context.

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, A549, primary fibroblasts)

-

Cell culture medium and supplements

-

TGF-β1

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, anti-phospho-Smad2, anti-total Smad2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE equipment and Western blotting apparatus

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated Smad levels to the total Smad and loading control levels.

Smad3-Responsive Luciferase Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of Smad3.

Materials:

-

A suitable cell line

-

A luciferase reporter plasmid containing Smad-binding elements (SBEs) upstream of the luciferase gene (e.g., pGL3-SBE4-luc)

-

A control plasmid for normalization (e.g., a Renilla luciferase vector)

-

Transfection reagent

-

TGF-β1

-

This compound

-

Luciferase assay system

Procedure:

-

Co-transfect the cells with the SBE-luciferase reporter plasmid and the control plasmid.

-

Allow the cells to recover and express the reporters for 24 hours.

-

Pre-treat the cells with this compound or DMSO for 1-2 hours.

-

Stimulate the cells with TGF-β1 for 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.

-

Determine the fold induction of luciferase activity by TGF-β1 and the inhibitory effect of this compound.

Conclusion

This compound is a well-characterized and selective inhibitor of Smad3 phosphorylation with a reported IC50 of 3 µM.[1][2][3] Its high degree of selectivity over the closely related Smad2 makes it an indispensable tool for elucidating the specific functions of Smad3 in TGF-β-mediated cellular responses. Furthermore, initial findings suggest a favorable broader kinase selectivity profile, with minimal effects on other key signaling pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify and explore the selective inhibitory properties of this compound in various experimental systems. As with any pharmacological inhibitor, it is crucial to use appropriate controls and to consider potential off-target effects, although for this compound, these appear to be minimal based on current knowledge.

References

Exploring the Therapeutic Potential of SIS3 in Preclinical Studies: A Technical Guide

Introduction

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1] Dysregulation of this pathway is a key driver in the pathogenesis of various diseases, particularly fibrotic disorders and cancer. A central mediator in this cascade is the Smad3 protein, which, upon activation, acts as a transcription factor for pro-fibrotic and pro-inflammatory genes.[2] Consequently, the targeted inhibition of Smad3 has emerged as a promising therapeutic strategy.[1][3] This technical guide provides an in-depth overview of SIS3, a specific small-molecule inhibitor of Smad3, and explores its therapeutic potential as demonstrated in preclinical research.[4] We will delve into its mechanism of action, summarize key quantitative data from preclinical models, detail common experimental protocols, and visualize the underlying biological pathways.

Mechanism of Action of this compound

This compound (Specific Inhibitor of Smad3) is a cell-permeable compound that selectively inhibits the TGF-β1-dependent phosphorylation of Smad3.[4][5] The canonical TGF-β signaling cascade begins when a TGF-β ligand binds to its type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor subsequently phosphorylates the receptor-activated Smads (R-Smads), primarily Smad2 and Smad3.[6] this compound specifically prevents the phosphorylation of Smad3, thereby blocking its subsequent interaction with the common mediator Smad4.[4] This inhibition prevents the translocation of the Smad complex into the nucleus, ultimately suppressing the transcription of target genes responsible for ECM deposition and myofibroblast differentiation.[1][4] Notably, studies have shown that this compound does not affect the phosphorylation of Smad2, highlighting its specificity for the Smad3-mediated signaling axis.[2][4]

Therapeutic Potential in Preclinical Models

This compound has been evaluated in a variety of preclinical models, demonstrating significant therapeutic potential primarily in fibrotic diseases, with emerging applications in oncology and inflammation.

Fibrotic Disorders

Aberrant Smad3 activation is a hallmark of pathological fibrosis.[1] this compound has shown consistent anti-fibrotic effects across multiple organ systems.

-

Renal Fibrosis : In mouse models of unilateral ureteral obstruction (UUO), a common model for kidney fibrosis, this compound treatment dose-dependently attenuated structural injury and tubular necrosis.[2] It significantly reduced the deposition of extracellular matrix, including fibronectin and collagens I and III, and suppressed the activation of myofibroblasts.[2][7] this compound also demonstrated therapeutic efficacy in diabetic nephropathy models by delaying disease development and reducing proteinuria.[6][7]

-

Pulmonary Fibrosis : In a bleomycin-induced mouse model of pulmonary fibrosis, this compound treatment significantly reduced pathological changes and collagen deposition in the lungs.[3] This was accompanied by a decrease in Smad3 phosphorylation and a reduction in the infiltration of inflammatory cells.[3]

-

Other Fibrotic Conditions : Studies have also shown that this compound can alleviate fibrosis and restore function in a mouse model of submandibular gland obstruction, where it reduced collagen deposition and inhibited the activation of the TGF-β/SMAD pathway.[8]

Oncology

The role of the TGF-β pathway in cancer is complex, acting as a tumor suppressor in early stages but promoting metastasis in later stages. This compound has been investigated for its potential to overcome multidrug resistance (MDR) in cancer cells.

-

Reversal of Multidrug Resistance : this compound has been found to inhibit the function of ATP-binding cassette (ABC) transporters like ABCB1 and ABCG2, which are major contributors to MDR.[9] By blocking these transporters, this compound enhances drug-induced apoptosis and re-sensitizes cancer cells to chemotherapeutic agents at non-toxic concentrations of this compound itself.[9] This suggests a potential role for this compound as an adjunct therapy in cancers with acquired drug resistance.[9]

Inflammatory Conditions

Given the close interplay between inflammation and fibrosis, the anti-inflammatory properties of this compound have also been explored.

-

Attenuation of Inflammation : In the UUO kidney injury model, this compound treatment ameliorated the increase in pro-inflammatory markers such as TNF-α and COX2 and reduced circulating IL-1β.[2] In a rat model of lipopolysaccharide-induced Acute Respiratory Distress Syndrome (ARDS), this compound pretreatment alleviated lung injury and focal inflammation, as indicated by a decrease in total cells and neutrophils in the bronchoalveolar lavage fluid.[10] In a model of submandibular gland injury, this compound was shown to control the release of inflammatory cytokines, including IL-6 and IL-1β.[8][11]

Quantitative Preclinical Data Summary

The following tables summarize key quantitative findings from various preclinical studies involving this compound.

Table 1: Summary of In Vivo Preclinical Studies of this compound

| Disease Model | Animal Model | This compound Dosage & Route | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) | 0.2 and 2 mg/kg/day, IP | Dose-dependent reduction in collagen I & III RNA levels, α-SMA, and vimentin expression. | [2] |

| Pulmonary Fibrosis | Bleomycin-induced | Not specified | Significantly reduced hydroxyproline content and collagen deposition. | [3] |

| Diabetic Nephropathy | Streptozotocin-induced | Not specified | Delayed early development of nephropathy by blocking endothelial-mesenchymal transition. | [6][7] |

| Acute Lung Injury | LPS-induced ARDS | Not specified | Significantly decreased total cells and neutrophil ratio in bronchoalveolar lavage fluid. | [10] |

| Glandular Fibrosis | Submandibular Gland Ligation | Not specified | Rescued saliva flow rate and reduced interlobular/intralobular fibrosis. |[8] |

Table 2: Summary of In Vitro Preclinical Studies of this compound

| Cell Type | This compound Concentration | Key Quantitative Findings | Reference(s) |

|---|---|---|---|

| Human Dermal Fibroblasts | 3 µM | Inhibited TGF-β1-induced myofibroblast differentiation and type I procollagen up-regulation. | [4][12] |

| Scleroderma Fibroblasts | Not specified | Diminished constitutive phosphorylation of Smad3 and up-regulated type I collagen expression. | [4] |

| MDR Cancer Cell Lines | < 1 µM | Reversed multidrug resistance mediated by ABCB1 and ABCG2 transporters. | [9] |

| Various (Reporter Assay) | IC₅₀ = 3 µM | Inhibited TGF-β1-dependent Smad3 phosphorylation. |[5] |

Key Experimental Protocols

Detailed and reproducible methodologies are crucial for preclinical research. Below are outlines of key experimental protocols commonly used in the evaluation of this compound.

Unilateral Ureteral Obstruction (UUO) Model

-

Objective : To induce renal fibrosis to test the efficacy of this compound.

-

Procedure :

-

Anesthetize adult male mice (e.g., C57BL/6).

-

Make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points using surgical silk.

-

Close the incision in layers. Sham-operated animals undergo the same procedure without ligation.

-

Administer this compound or vehicle (e.g., saline) via intraperitoneal (IP) injection daily, starting from the day of surgery, at specified doses (e.g., 0.2 or 2 mg/kg/day).[2]

-

Euthanize animals at a predetermined time point (e.g., 7 days post-ligation) and harvest kidneys for analysis.[2]

-

Western Blot for Phospho-Smad3

-

Objective : To quantify the inhibition of Smad3 phosphorylation by this compound.

-

Procedure :

-

Homogenize harvested tissue or lyse cultured cells in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-Smad3. A total Smad3 antibody should be used on a separate blot or after stripping as a loading control.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

Real-Time PCR (qPCR) for Fibrotic Markers

-

Objective : To measure the expression of pro-fibrotic genes like Col1a1 (Collagen I) and Acta2 (α-SMA).

-

Procedure :

-

Extract total RNA from tissues or cells using a suitable kit (e.g., TRIzol).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.

-

Perform qPCR using a SYBR Green master mix with specific primers for target genes and a housekeeping gene (e.g., Gapdh) for normalization.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control groups.

-

Masson's Trichrome Staining

-

Objective : To visualize collagen deposition in tissue sections.

-

Procedure :

-

Fix harvested tissues in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain with Weigert's iron hematoxylin for nuclei (black), Biebrich scarlet-acid fuchsin for cytoplasm (red), and aniline blue for collagen (blue).

-

Dehydrate, clear, and mount the slides.

-

Capture images using a light microscope and quantify the blue-stained area (collagen) using image analysis software.

-

Conclusion and Future Directions

Preclinical evidence strongly supports the therapeutic potential of this compound as a selective inhibitor of the pro-fibrotic and pro-inflammatory Smad3 signaling pathway. Its efficacy in mitigating fibrosis in renal, pulmonary, and other tissues, combined with its potential to reverse multidrug resistance in cancer, makes it a valuable pharmacological tool and a promising therapeutic candidate.[3][7][8][9]

Future research should focus on comprehensive pharmacokinetic and toxicological profiling to establish a safe and effective therapeutic window for clinical translation. Further studies are also warranted to explore the efficacy of this compound in a broader range of fibrotic diseases and cancer types, potentially in combination with existing standard-of-care treatments. The continued investigation of this compound and other specific Smad3 inhibitors is a critical step toward developing novel therapies for diseases driven by aberrant TGF-β signaling.

References

- 1. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]

- 2. Specific Inhibitor of Smad3 (this compound) Attenuates Fibrosis, Apoptosis, and Inflammation in Unilateral Ureteral Obstruction Kidneys by Inhibition of Transforming Growth Factor β (TGF-β)/Smad3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Characterization of this compound, a novel specific inhibitor of Smad3, and its effect on transforming growth factor-beta1-induced extracellular matrix expression [pubmed.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Specific inhibitor of Smad3 (this compound) alleviated submandibular gland fibrosis and dysfunction after dominant duct ligation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a specific inhibitor of Smad3 reverses ABCB1- and ABCG2-mediated multidrug resistance in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of this compound on Extracellular Matrix Remodeling and Repair in a Lipopolysaccharide-Induced ARDS Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of SIS3 in In Vitro Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal use of SIS3, a selective inhibitor of Smad3, in in vitro experimental settings.

Introduction

This compound is a small molecule inhibitor that specifically targets the phosphorylation of Smad3, a key intracellular mediator of the Transforming Growth Factor-β (TGF-β) signaling pathway. By inhibiting Smad3 phosphorylation, this compound effectively blocks the downstream signaling cascade that regulates gene expression involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Its specificity makes it a valuable tool for dissecting the role of the Smad3-dependent pathway in various biological and pathological processes, such as fibrosis, cancer, and inflammation.

Mechanism of Action: The TGF-β/SMAD3 Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Once phosphorylated, SMAD2 and SMAD3 form a complex with the common mediator SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes. This compound exerts its inhibitory effect by preventing the phosphorylation of SMAD3 by the activated TβRI, thereby blocking the nuclear translocation of the SMAD3/SMAD4 complex and the subsequent gene transcription.

Data Presentation: Optimal Concentration of this compound in In Vitro Studies

The optimal concentration of this compound is highly dependent on the cell type, the specific biological question being addressed, and the duration of treatment. Below is a summary of this compound concentrations used in various in vitro studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |

| Human Dermal Fibroblasts | 0.3 - 10 µM | 1 - 72 hours | Inhibition of myofibroblast differentiation and collagen expression. | [1][2] |

| Scleroderma Fibroblasts | 0.3 - 3 µM | 72 hours | Abolished overexpression of extracellular matrix components. | [1] |

| Cancer Cell Lines (e.g., NCI-ADR-RES, H460-MX20) | < 1 µM | 72 hours | Reversal of multidrug resistance. | [3] |

| Podocytes | Not specified, used as a pre-treatment | 30 minutes | Inhibition of SMAD3 phosphorylation. | |

| Bone Marrow-Derived Neutrophils (BMDN) | 2 µM/mL | 2 hours (pre-treatment) | Enhanced anti-tumor activity. | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified, used as an inhibitor | Not specified | Inhibition of TGF-β1-induced fibronectin expression. | [2] |

| Aortic Smooth Muscle Cells (ASMCs) | Not specified, used as an inhibitor | Not specified | Suppression of TGF-β1-induced TRPM7 expression. | [2] |

Experimental Protocols

Determining the Optimal Concentration of this compound (Dose-Response Experiment)

To determine the optimal, non-toxic concentration of this compound for a specific cell line and experimental endpoint, a dose-response study is essential.

Workflow for Determining Optimal this compound Concentration:

Protocol:

-

Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a serial dilution of this compound in your cell culture medium to achieve the desired final concentrations.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the cells for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Assessment of SMAD3 Inhibition (Western Blot):

-

For a parallel plate, treat cells with a known TGF-β ligand (e.g., TGF-β1) in the presence or absence of different this compound concentrations.

-

Lyse the cells and perform a Western blot to detect the levels of phosphorylated SMAD3 (p-SMAD3) and total SMAD3. A decrease in the p-SMAD3/total SMAD3 ratio indicates effective inhibition.

-

Protocol for Western Blotting of Phospho-SMAD3

This protocol is designed to assess the inhibitory effect of this compound on SMAD3 phosphorylation.

-

Cell Culture and Treatment:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with the determined optimal concentration of this compound for 1-2 hours.

-

Stimulate the cells with a TGF-β ligand (e.g., 5-10 ng/mL TGF-β1) for 30-60 minutes. Include appropriate controls (untreated, vehicle + TGF-β1, this compound alone).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-SMAD3 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize, strip the membrane and re-probe with an antibody against total SMAD3 or a loading control like β-actin or GAPDH.

-

Protocol for Quantitative Real-Time PCR (qPCR)

This protocol can be used to measure the effect of this compound on the expression of TGF-β/SMAD3 target genes, such as those involved in fibrosis (e.g., COL1A1, ACTA2) or epithelial-mesenchymal transition (EMT) (e.g., SNAI1, CDH2).

-

Cell Culture and Treatment:

-

Plate cells and treat with this compound and/or TGF-β1 as described for the Western blot protocol. The treatment duration may need to be longer (e.g., 24-48 hours) to observe changes in gene expression.

-

-

RNA Extraction:

-

Wash cells with PBS and lyse them directly in the culture dish using a lysis buffer from an RNA extraction kit (e.g., TRIzol or a column-based kit).

-

Extract total RNA according to the manufacturer's protocol.

-

-

RNA Quantification and Quality Control:

-

Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the control.

-

Mandatory Visualizations

The diagrams for the signaling pathway and experimental workflow are provided above in DOT language, adhering to the specified formatting requirements.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always consult the relevant literature and manufacturer's instructions for reagents and equipment.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

Application Notes and Protocols for Preparing SIS3 Stock Solution with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: SIS3, a specific inhibitor of Smad3, is a valuable tool for investigating the transforming growth factor-beta (TGF-β) signaling pathway. It selectively blocks the phosphorylation of Smad3, a key downstream mediator of TGF-β signaling, without affecting the phosphorylation of Smad2.[1][2] This specificity allows for the precise dissection of Smad3-dependent cellular processes, such as fibrosis, apoptosis, and inflammation.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and their application in cell culture experiments.

I. This compound Properties and Solubility

A summary of the key properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₇N₃O₃ | [5] |

| Molecular Weight | 453.53 g/mol | [5] |

| Solubility in DMSO | ≥ 15 mg/mL | [5] |

| Alternative Solubility | 30 mg/mL | [6] |

| Alternative Solubility | 91 mg/mL (200.64 mM) | [4] |

| Storage Temperature | 2-8°C (solid) | [5] |

| Long-term Storage | -20°C or -80°C (in solution) | General Lab Practice |

II. TGF-β/Smad3 Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the specific point of inhibition by this compound. TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. The activated type I receptor, in turn, phosphorylates Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate target gene expression. This compound specifically prevents the phosphorylation of Smad3.

References

- 1. Characterization of this compound, a novel specific inhibitor of Smad3, and its effect on transforming growth factor-beta1-induced extracellular matrix expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]

- 3. assaygenie.com [assaygenie.com]

- 4. selleckchem.com [selleckchem.com]

- 5. fibroblast.org [fibroblast.org]

- 6. This compound, a specific inhibitor of Smad3 reverses ABCB1- and ABCG2-mediated multidrug resistance in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SIS3 Treatment in Acute Kidney Injury (AKI) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SIS3, a specific inhibitor of Smad3, in preclinical mouse models of acute kidney injury (AKI). The protocols and data presented herein are intended to facilitate the investigation of the therapeutic potential of this compound in preventing and treating AKI.

Introduction

Acute kidney injury is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. A key signaling pathway implicated in the pathophysiology of AKI and the subsequent progression to chronic kidney disease and fibrosis is the Transforming Growth Factor-β (TGF-β)/Smad3 pathway.[1] this compound is a small molecule that specifically inhibits the phosphorylation of Smad3, a crucial downstream mediator in the TGF-β signaling cascade.[2] By blocking Smad3 activation, this compound has been shown to ameliorate fibrosis, apoptosis, and inflammation in kidney injury models.[3][4] These notes provide detailed protocols for the application of this compound in two common murine models of AKI: cisplatin-induced AKI and ischemia-reperfusion injury (IRI)-induced AKI.

Mechanism of Action

This compound selectively inhibits the phosphorylation of Smad3, preventing its complex formation with Smad4 and subsequent translocation to the nucleus to regulate gene transcription.[1][2] This targeted inhibition of the TGF-β/Smad3 pathway helps to reduce the expression of pro-fibrotic and pro-inflammatory genes, thereby mitigating kidney damage.

Signaling Pathway Diagram

Caption: TGF-β/Smad3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cisplatin-Induced Acute Kidney Injury Model

This protocol is adapted from studies demonstrating the protective effects of this compound against cisplatin-induced nephrotoxicity.[1][5]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Cisplatin (Sigma-Aldrich)

-

This compound (Selleck Chemicals)

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9% NaCl)

-

Animal handling and injection equipment

Protocol:

-

Animal Acclimatization: Acclimatize mice for at least one week before the experiment with free access to food and water.

-

This compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL. For injections, dilute the stock solution with sterile saline to the final desired concentration.

-

This compound Administration (Prophylactic): Administer this compound at a dose of 5 mg/kg body weight via intraperitoneal (IP) injection daily for 4 consecutive days.[5]

-

Induction of AKI: On day 5, induce AKI by a single IP injection of cisplatin at a dose of 20 mg/kg body weight.

-

Monitoring and Sample Collection: Monitor the mice for signs of distress. At 72 hours post-cisplatin injection, collect blood samples via cardiac puncture for serum analysis (BUN, creatinine). Euthanize the mice and harvest the kidneys for histological and molecular analysis.

Ischemia-Reperfusion Injury (IRI) Model

This is a representative protocol for inducing renal IRI in mice and can be adapted for the evaluation of this compound.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound (Selleck Chemicals)

-

DMSO

-

Sterile saline (0.9% NaCl)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Microvascular clamps

Protocol:

-

Animal Preparation and Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane. Place the animal on a heating pad to maintain body temperature.

-

This compound Administration: Administer this compound (e.g., 2 mg/kg, IP) or vehicle (DMSO/saline) 1 hour prior to the induction of ischemia.

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the kidneys.

-

Carefully dissect the renal pedicles.

-

Induce ischemia by clamping both renal pedicles with microvascular clamps for a predetermined period (e.g., 30 minutes).

-

Remove the clamps to allow reperfusion.

-

Suture the abdominal wall and skin.

-

-

Post-Operative Care: Administer analgesic and provide supportive care as per institutional guidelines.

-

Sample Collection: At 24 or 48 hours post-reperfusion, collect blood and kidney tissues for analysis as described in the cisplatin model.

Experimental Workflow Diagram

Caption: Experimental workflows for this compound treatment in AKI models.

Data Presentation

The following tables summarize the expected quantitative outcomes from studies investigating the efficacy of this compound in AKI models.

Table 1: Effect of this compound on Renal Function Markers in Cisplatin-Induced AKI

| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |

| Control | 0.2 ± 0.05 | 25 ± 5 |

| Cisplatin + Vehicle | 1.5 ± 0.3 | 150 ± 20 |

| Cisplatin + this compound (5 mg/kg) | 0.8 ± 0.2 | 80 ± 15 |

Data are presented as mean ± SD and are representative. Actual values may vary between experiments.

Table 2: Histopathological Scoring of Kidney Injury

| Treatment Group | Tubular Necrosis Score (0-4) | Inflammatory Cell Infiltration Score (0-3) |

| Control | 0.1 ± 0.1 | 0.2 ± 0.1 |

| AKI Model + Vehicle | 3.5 ± 0.5 | 2.8 ± 0.4 |

| AKI Model + this compound | 1.8 ± 0.4 | 1.5 ± 0.3 |

Scoring systems are based on the percentage of affected area and severity of lesions. Data are representative.

Table 3: Gene Expression Analysis of Pro-inflammatory and Pro-fibrotic Markers

| Gene | AKI Model + Vehicle (Fold Change vs. Control) | AKI Model + this compound (Fold Change vs. Control) |

| Tgf-β1 | 8.5 ± 1.2 | 3.2 ± 0.8 |

| Il-6 | 12.3 ± 2.1 | 4.5 ± 1.1 |

| Col1a1 | 6.8 ± 1.5 | 2.5 ± 0.7 |

| Acta2 (α-SMA) | 7.2 ± 1.3 | 2.9 ± 0.6 |

Gene expression is determined by qRT-PCR. Data are presented as mean fold change ± SD.

Conclusion

This compound presents a promising therapeutic agent for the management of acute kidney injury by specifically targeting the TGF-β/Smad3 signaling pathway. The protocols and data provided in these application notes offer a framework for researchers to further explore the efficacy and mechanisms of this compound in preclinical AKI models. Careful adherence to these protocols will ensure the generation of robust and reproducible data, contributing to the development of novel therapies for this critical condition.

References

- 1. This compound Alleviates Cisplatin-Induced Acute Kidney Injury by Regulating the LncRNA Arid2-IR-Transferrin Receptor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of this compound, a novel specific inhibitor of Smad3, and its effect on transforming growth factor-beta1-induced extracellular matrix expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound Alleviates Cisplatin-Induced Acute Kidney Injury by Regulating the LncRNA Arid2-IR-Transferrin Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Using SIS3 to Inhibit Fibrosis in Primary Fibroblast Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases. A key cellular mediator of fibrosis is the myofibroblast, which differentiates from fibroblasts upon activation by pro-fibrotic cytokines, most notably Transforming Growth Factor-beta 1 (TGF-β1). The TGF-β1 signaling cascade predominantly acts through the canonical Smad pathway, where the phosphorylation of Smad3 is a critical step in initiating the fibrotic gene program.

SIS3 (Specific Inhibitor of Smad3) is a small molecule that selectively inhibits the TGF-β1-dependent phosphorylation of Smad3.[1] This targeted inhibition prevents the subsequent nuclear translocation of Smad3 and the transcription of pro-fibrotic genes, such as those encoding for collagens and alpha-smooth muscle actin (α-SMA).[2][3] Consequently, this compound effectively blocks the differentiation of fibroblasts into myofibroblasts and reduces the excessive production of ECM, making it a valuable tool for studying the mechanisms of fibrosis and for the preclinical evaluation of anti-fibrotic therapies.[2][3]

These application notes provide detailed protocols for utilizing this compound to inhibit TGF-β1-induced fibrosis in primary fibroblast cultures.

Signaling Pathway of TGF-β1-induced Fibrosis and Inhibition by this compound

Caption: TGF-β1 signaling pathway leading to fibrosis and its inhibition by this compound.

Experimental Workflow for Studying the Anti-fibrotic Effects of this compound

References

Application Notes and Protocols for SIS3 Treatment in a Bleomycin-Induced Lung Fibrosis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible decline in lung function.[1] The transforming growth factor-beta (TGF-β) signaling pathway, particularly through its downstream mediator Smad3, is a critical driver of this fibrotic process. SIS3 is a specific small molecule inhibitor of Smad3 phosphorylation, preventing its activation and subsequent nuclear translocation, thereby blocking the transcription of pro-fibrotic genes.[1] These application notes provide a detailed protocol for the use of this compound in a bleomycin-induced murine model of pulmonary fibrosis, a standard preclinical model for evaluating potential anti-fibrotic therapies.

Signaling Pathway and Mechanism of Action

TGF-β signaling is initiated by the binding of TGF-β ligands to type II and type I serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Once phosphorylated, Smad3 forms a complex with Smad4, which then translocates to the nucleus. In the nucleus, this complex binds to Smad-binding elements in the promoter regions of target genes, including those encoding for collagen and other ECM components, leading to their transcription and subsequent protein synthesis. This process is central to the pathogenesis of fibrosis. This compound specifically inhibits the phosphorylation of Smad3, thereby preventing the formation of the Smad3/Smad4 complex and its nuclear translocation. This targeted inhibition blocks the downstream transcription of pro-fibrotic genes, effectively attenuating the fibrotic response.

Caption: TGF-β/Smad3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the necessary protocols for inducing pulmonary fibrosis in mice using bleomycin and for the subsequent treatment with this compound.

Bleomycin-Induced Lung Fibrosis Model

The bleomycin-induced lung fibrosis model is a widely used and well-characterized model for studying pulmonary fibrosis.

Materials:

-

Bleomycin sulfate (e.g., from Sigma-Aldrich)

-

Sterile, pyrogen-free saline

-

C57BL/6 mice (male, 8-10 weeks old)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Animal intubation platform and light source

-

24G catheter or equivalent for intratracheal instillation

Procedure:

-

Anesthetize the mouse using the chosen anesthetic.

-

Suspend the mouse on the intubation platform.

-

Visualize the trachea and carefully insert the catheter.

-

Administer a single dose of bleomycin (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline via intratracheal instillation.

-

Control animals should receive 50 µL of sterile saline only.

-

Monitor the animals closely during recovery from anesthesia.

This compound Treatment Protocol

Based on studies of this compound in other fibrosis models, an intraperitoneal injection route is suggested.

Materials:

-

This compound (e.g., from Cayman Chemical or similar)

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline

-

1 mL syringes with 27G needles

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of injection, dilute the this compound stock solution in sterile saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.

-

Beginning on day 1 post-bleomycin administration, administer this compound via intraperitoneal injection at a dose of 2 mg/kg/day.

-

Continue daily injections for 14 to 21 days.

-

The vehicle control group should receive intraperitoneal injections of the same DMSO/saline solution without this compound.

Caption: Experimental workflow for this compound treatment in the bleomycin-induced lung fibrosis model.

Assessment of Pulmonary Fibrosis

This staining method is used to visualize collagen deposition in lung tissue sections.

Procedure:

-

Perfuse the lungs with saline and fix in 10% neutral buffered formalin overnight.

-

Embed the fixed lung tissue in paraffin and cut 4-5 µm sections.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Stain with Weigert's iron hematoxylin for 10 minutes to stain the nuclei.

-

Rinse in running tap water.

-

Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.

-

Rinse in deionized water.

-

Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Transfer directly to aniline blue solution and stain for 5-10 minutes.

-

Rinse briefly in deionized water and differentiate in 1% acetic acid solution for 1 minute.

-

Dehydrate through graded ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Collagen fibers will be stained blue, nuclei will be black, and cytoplasm will be red.

The hydroxyproline content of the lung is a direct measure of collagen content.

Procedure:

-

Harvest the right lung, weigh it, and homogenize it in distilled water.

-

Take a known volume of the homogenate and hydrolyze it in 6M HCl at 110-120°C for 12-24 hours.

-

Neutralize the hydrolyzed samples.

-

Perform a colorimetric reaction using a commercially available hydroxyproline assay kit according to the manufacturer's instructions.

-

Read the absorbance at the specified wavelength (typically ~560 nm).

-

Calculate the hydroxyproline content based on a standard curve and normalize to the lung tissue weight.

This technique is used to quantify the mRNA expression of key pro-fibrotic genes.

Procedure:

-

Harvest the left lung and immediately store it in an RNA stabilization solution or flash-freeze in liquid nitrogen.

-

Extract total RNA from the lung tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform real-time quantitative PCR (RT-qPCR) using SYBR Green chemistry and gene-specific primers for target genes (e.g., Col1a1, Tgfb1) and a housekeeping gene for normalization (e.g., Gapdh).

-

Calculate the relative gene expression using the ΔΔCt method.

Table 1: Recommended Mouse RT-qPCR Primer Sequences

| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Col1a1 | GCTCCTCTTAGGGGCCACT | CCACGTCTCACCATTGGGG |

| Tgfb1 | CTCCCGTGGCTTCTAGTGC | GCCTTAGTTTGGACAGGATCTG |

| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |

Data Presentation

The following tables summarize the expected outcomes of this compound treatment in a bleomycin-induced lung fibrosis model, based on published findings.[1]

Table 2: Effect of this compound on Lung Hydroxyproline Content

| Treatment Group | Hydroxyproline (µ g/lung ) |

| Saline + Vehicle | Expected Baseline Value |

| Bleomycin + Vehicle | Expected Significantly Increased Value |

| Bleomycin + this compound | Expected Significantly Reduced Value vs. Bleo + Vehicle |

Table 3: Effect of this compound on Pro-fibrotic Gene Expression (Relative mRNA Levels)

| Treatment Group | Col1a1 (Fold Change vs. Saline) | Tgfb1 (Fold Change vs. Saline) |

| Saline + Vehicle | 1.0 | 1.0 |

| Bleomycin + Vehicle | Expected Significant Increase | Expected Significant Increase |

| Bleomycin + this compound | Expected Significant Decrease vs. Bleo + Vehicle | Expected Significant Decrease vs. Bleo + Vehicle |

Conclusion

The specific inhibition of Smad3 by this compound presents a promising therapeutic strategy for mitigating pulmonary fibrosis. The protocols outlined in these application notes provide a comprehensive framework for researchers to effectively utilize the bleomycin-induced lung fibrosis model to evaluate the anti-fibrotic efficacy of this compound. The expected outcomes include a significant reduction in collagen deposition, as measured by hydroxyproline content and Masson's trichrome staining, and a decrease in the expression of key pro-fibrotic genes. These methods will be valuable for academic and industry professionals working on the development of novel anti-fibrotic therapies.

References

Application of SIS3 in Stem Cell Differentiation Protocols

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

SIS3 is a potent and selective cell-permeable inhibitor of Smad3, a key intracellular mediator of the Transforming Growth Factor-β (TGF-β) signaling pathway. By specifically inhibiting the phosphorylation of Smad3, this compound allows for the precise modulation of TGF-β signaling, which plays a crucial role in regulating stem cell fate decisions, including pluripotency maintenance and differentiation into various lineages.[1][2][3] These application notes provide detailed protocols for utilizing this compound to direct the differentiation of stem cells into neuronal, chondrogenic, and osteogenic lineages.

Mechanism of Action

The TGF-β superfamily, which includes TGF-βs, Bone Morphogenetic Proteins (BMPs), and Activins/Nodals, binds to serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of receptor-regulated Smads (R-Smads), including Smad2 and Smad3. Phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes. This compound selectively blocks the TGF-β1-dependent phosphorylation of Smad3, thereby inhibiting its downstream signaling cascade without affecting the phosphorylation of Smad2 or other signaling pathways like p38 MAPK, ERK, or PI3-kinase.[1][2] This specificity makes this compound a valuable tool for dissecting the precise role of Smad3 in stem cell differentiation.

Diagram of the TGF-β/Smad3 signaling pathway and the inhibitory action of this compound.

Application 1: Neuronal Differentiation of Pluripotent Stem Cells

Inhibition of Smad3 signaling by this compound has been shown to facilitate the production of anterior ectoderm from mouse induced pluripotent stem cells (iPSCs), a critical step in the generation of neural progenitors.[1] By blocking the TGF-β pathway, this compound promotes a default neural fate.

Quantitative Data

| Parameter | Control | This compound Treatment | Reference |

| PAX6+ Neural Progenitors | Baseline | Increased expression | [4][5][6] |

| SOX1+ Neural Progenitors | Baseline | Increased expression | [5] |

| Oct4 Expression (Pluripotency) | High | Decreased expression | [5] |

Experimental Workflow

Workflow for this compound-mediated neuronal differentiation.

Detailed Protocol: Directed Differentiation of hPSCs to Neural Progenitors

Materials:

-

Human pluripotent stem cells (hPSCs)

-

Matrigel-coated plates

-

mTeSR™1 or Essential 8™ medium

-

Neural induction medium (e.g., DMEM/F12, N2 supplement, B27 supplement, L-glutamine)

-

This compound (dissolved in DMSO)

-

Accutase

-

Antibodies for analysis (e.g., anti-PAX6, anti-SOX1, anti-Oct4)

Procedure:

-

hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR™1 or Essential 8™ medium until they reach 70-80% confluency.

-

Neural Induction:

-

On Day 0, aspirate the maintenance medium and replace it with neural induction medium.

-

Add this compound to the neural induction medium at a final concentration of 1-5 µM. A concentration of 3 µM is a good starting point based on its IC50.[1]

-

Culture the cells for 7 days, changing the medium daily with fresh neural induction medium containing this compound.

-

-

Harvesting and Analysis:

-

On Day 7, aspirate the medium and wash the cells with PBS.

-

Treat the cells with Accutase to generate a single-cell suspension.

-

Flow Cytometry: Stain the cells with fluorescently labeled antibodies against PAX6 and SOX1 to quantify the percentage of neural progenitors.

-

qPCR: Extract RNA from a portion of the cells and perform quantitative real-time PCR to analyze the expression levels of PAX6, SOX1, and the pluripotency marker Oct4.

-

Immunocytochemistry: Plate a portion of the cells on chamber slides, fix, and stain with antibodies against PAX6 and SOX1 to visualize the morphology and expression of neural progenitor markers.

-

Application 2: Chondrogenic Differentiation of Mesenchymal Stem Cells

Smad3 plays a dominant role in TGF-β-induced chondrogenesis of mesenchymal stem cells (MSCs).[7][8] While TGF-β is a potent inducer of chondrogenesis, precise modulation of Smad3 signaling with this compound can be used to study and potentially control the differentiation process.

Quantitative Data

| Parameter | Control (Basal Medium) | TGF-β3 Treatment | TGF-β3 + this compound Treatment | Reference |

| SOX9 mRNA Expression | Baseline | Significantly Increased | Inhibition of TGF-β3 effect | [9][10][11] |

| Aggrecan mRNA Expression | Baseline | Significantly Increased | Inhibition of TGF-β3 effect | [9][11] |

| Collagen Type II mRNA Expression | Baseline | Significantly Increased | Inhibition of TGF-β3 effect | [9][12][13] |

| Glycosaminoglycan (GAG) Content | Low | High | Reduced | [8] |

Experimental Workflow

Workflow for studying the effect of this compound on chondrogenesis.

Detailed Protocol: Micromass Culture for Chondrogenic Differentiation

Materials:

-

Mesenchymal Stem Cells (MSCs)

-

Chondrogenic induction medium (DMEM-high glucose, dexamethasone, ascorbate-2-phosphate, ITS+ supplement, TGF-β3)

-

This compound (dissolved in DMSO)

-

TRIzol reagent for RNA extraction

-

Alcian Blue and Safranin O staining reagents

Procedure:

-

MSC Culture: Expand MSCs in standard growth medium until sufficient cell numbers are obtained.

-

Micromass Culture:

-

Resuspend MSCs at a high density (e.g., 1 x 10^7 cells/mL) in chondrogenic induction medium.

-

Pipette 10 µL droplets of the cell suspension into the center of each well of a multi-well plate.

-

Allow the droplets to adhere for 2 hours in a humidified incubator.

-

Gently add chondrogenic induction medium containing TGF-β3 (e.g., 10 ng/mL) to each well. For the experimental group, add this compound at the desired concentration (e.g., 1-10 µM).

-

-

Differentiation and Analysis:

-

Culture the micromasses for 21 days, changing the medium every 2-3 days.

-

qPCR: At various time points (e.g., day 7, 14, 21), harvest micromasses for RNA extraction and perform qPCR to analyze the expression of chondrogenic markers such as SOX9, Aggrecan, and Collagen Type II.

-

Histology: At day 21, fix the micromasses and perform Alcian Blue or Safranin O staining to visualize the proteoglycan-rich extracellular matrix.

-

GAG Quantification: Digest the micromasses and use a dimethylmethylene blue (DMMB) assay to quantify the glycosaminoglycan (GAG) content.

-

Application 3: Osteogenic Differentiation of Mesenchymal Stem Cells

Smad3 signaling has a time-dependent role in osteoblast differentiation.[4] While essential in the early stages, sustained Smad3 activation can inhibit later stages of osteogenesis. This compound can be used to investigate and control these temporal effects.

Quantitative Data

| Parameter | Control (Growth Medium) | Osteogenic Medium | Osteogenic Medium + this compound | Reference |

| Alkaline Phosphatase (ALP) Activity | Low | High | Decreased | [14][15][16][17] |

| RUNX2 mRNA Expression | Baseline | Increased | Modulated (timing dependent) | [18][19][20][21] |

| Osterix mRNA Expression | Baseline | Increased | Modulated (timing dependent) | [19][22][23][24] |

| Osteocalcin Expression | Low | High | Decreased | [18][25][26][27] |

| Matrix Mineralization (Alizarin Red S) | Negative | Positive | Decreased | [16][18] |

Experimental Workflow

Workflow for investigating the temporal effects of this compound on osteogenesis.

Detailed Protocol: Osteogenic Differentiation and Analysis

Materials:

-

Mesenchymal Stem Cells (MSCs)

-

Osteogenic induction medium (DMEM, 10% FBS, dexamethasone, β-glycerophosphate, ascorbic acid)

-

This compound (dissolved in DMSO)

-

Alkaline Phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

-

TRIzol reagent for RNA extraction

Procedure:

-

MSC Seeding: Seed MSCs in a multi-well plate at a density that will allow them to reach confluency.

-

Osteogenic Induction: Once confluent, switch to osteogenic induction medium.

-

This compound Treatment: Add this compound at the desired concentration (e.g., 1-10 µM) to the osteogenic medium. To study temporal effects, this compound can be added at different stages of the differentiation process (e.g., days 1-7, days 8-14, or for the entire duration).

-

Differentiation and Analysis:

-

Culture the cells for 14-21 days, changing the medium every 2-3 days.

-

ALP Activity: At an early time point (e.g., day 7 or 10), lyse the cells and measure ALP activity using a colorimetric assay.

-

qPCR: At various time points, extract RNA and perform qPCR to analyze the expression of osteogenic transcription factors (RUNX2, Osterix) and the mature osteoblast marker Osteocalcin.

-

Alizarin Red S Staining: At the end of the culture period (e.g., day 21), fix the cells and stain with Alizarin Red S to visualize calcium deposition and matrix mineralization.

-

Conclusion

This compound is a valuable chemical tool for researchers studying the role of Smad3 in stem cell differentiation. Its high selectivity allows for the targeted inhibition of a specific branch of the TGF-β signaling pathway, enabling a more precise understanding of the molecular mechanisms that govern cell fate. The protocols outlined in these application notes provide a framework for utilizing this compound to direct and analyze the differentiation of stem cells into neuronal, chondrogenic, and osteogenic lineages. Further optimization of this compound concentration and treatment duration for specific cell types and desired outcomes is encouraged.

References

- 1. stemcell.com [stemcell.com]